molecular formula C15H16N2O2S2 B5815825 Methyl (4-{[(thiophen-2-ylmethyl)carbamothioyl]amino}phenyl)acetate

Methyl (4-{[(thiophen-2-ylmethyl)carbamothioyl]amino}phenyl)acetate

Cat. No.: B5815825
M. Wt: 320.4 g/mol
InChI Key: CVWYRKRRNIGBMJ-UHFFFAOYSA-N
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Description

Methyl (4-{[(thiophen-2-ylmethyl)carbamothioyl]amino}phenyl)acetate is a complex organic compound that features a thiophene ring, a carbamothioyl group, and a phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-{[(thiophen-2-ylmethyl)carbamothioyl]amino}phenyl)acetate typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carbaldehyde with methyl 4-aminophenylacetate in the presence of a carbamothioylating agent. The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-{[(thiophen-2-ylmethyl)carbamothioyl]amino}phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamothioyl group can be reduced to form corresponding amines.

    Substitution: The phenyl acetate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of amines from the carbamothioyl group.

    Substitution: Various substituted phenyl acetate derivatives.

Scientific Research Applications

Methyl (4-{[(thiophen-2-ylmethyl)carbamothioyl]amino}phenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl (4-{[(thiophen-2-ylmethyl)carbamothioyl]amino}phenyl)acetate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes or receptors, potentially inhibiting their activity. The carbamothioyl group may form covalent bonds with target proteins, leading to their inactivation. Additionally, the phenyl acetate moiety can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-carbaldehyde share the thiophene ring structure.

    Carbamothioyl compounds: Molecules such as thiourea and carbamothioyl chloride have similar functional groups.

    Phenyl acetate derivatives: Compounds like methyl phenylacetate and ethyl phenylacetate share the phenyl acetate moiety.

Uniqueness

Methyl (4-{[(thiophen-2-ylmethyl)carbamothioyl]amino}phenyl)acetate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[4-(thiophen-2-ylmethylcarbamothioylamino)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c1-19-14(18)9-11-4-6-12(7-5-11)17-15(20)16-10-13-3-2-8-21-13/h2-8H,9-10H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWYRKRRNIGBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NC(=S)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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